3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Lipophilicity Drug-likeness ADME profiling

Researchers designing metalloproteinase inhibitors often struggle to balance solubility with target engagement. 3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1214144-69-0) addresses this gap with a computed XLogP3 of 0.3-intermediate between the hydrophilic unsubstituted hydantoin (XLogP3 -1.2) and more lipophilic N-aryl analogs. Key advantages: • Racemic form enables head-to-head stereochemistry comparison with (S)-enantiomer (CAS 956988-84-4) • Propanoic acid side chain provides greater conformational reach than acetic acid analogs • Dual benzodioxole-hydantoin pharmacophore suitable for neurodegeneration & oxidative stress phenotypic screens.

Molecular Formula C14H14N2O6
Molecular Weight 306.27 g/mol
CAS No. 1214144-69-0
Cat. No. B1520175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
CAS1214144-69-0
Molecular FormulaC14H14N2O6
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CCC(=O)O
InChIInChI=1S/C14H14N2O6/c17-12(18)4-2-9-13(19)16(14(20)15-9)6-8-1-3-10-11(5-8)22-7-21-10/h1,3,5,9H,2,4,6-7H2,(H,15,20)(H,17,18)
InChIKeyRKVIQLDRKRRNBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid – Chemical Identity and Compound-Class Context


3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1214144-69-0) is a synthetic, racemic hydantoin (imidazolidine-2,4-dione) derivative bearing an N1‑(1,3‑benzodioxol‑5‑ylmethyl) substituent and a C4‑propanoic acid side chain [1]. Its molecular formula is C₁₄H₁₄N₂O₆ (MW 306.27 g·mol⁻¹) and it possesses a computed XLogP3‑AA of 0.3, reflecting moderate lipophilicity imparted by the benzodioxole group [1]. The compound belongs to a series of N‑substituted 2,5‑dioxoimidazolidine‑4‑alkanoic acids that have attracted interest as scaffolds for enzyme inhibitor design, including matrix metalloproteinase (MMP) and ADAMTS family targets [2][3].

Scaffold for enzyme inhibitor design (MMP, ADAMTS)
Racemic hydantoin; enables chiral resolution studies
Benzodioxole moiety supports dual-pharmacophore exploration

3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid – Irreplaceability vs. Generic Analogs


Within the 2,5‑dioxoimidazolidine‑4‑alkanoic acid family, the identity of the N1‑substituent and the length of the C4‑alkanoic acid chain jointly determine physicochemical properties, conformational flexibility, and target‑engagement profiles. The benzodioxol‑5‑ylmethyl group introduces a specific hydrogen‑bond acceptor pattern (6 acceptors) and a computed lipophilicity (XLogP3‑AA = 0.3) that is intermediate between the unsubstituted parent hydantoin‑5‑propionic acid (XLogP3‑AA = −1.2) and other N‑aryl/heteroaryl analogs [1][2]. Replacing the propanoic acid side chain with an acetic acid chain (as in CAS 1638709‑80‑4) alters the rotatable bond count (5 → 4) and shortens the reach of the terminal carboxylate, which can affect binding‑site complementarity [1][3]. Consequently, interchange without explicit comparative data risks selecting a compound with divergent solubility, permeability, or enzyme‑inhibitor fit.

Target compound
Propanoic acid chain, N1‑benzodioxol‑5‑ylmethyl
Analog substitution
Acetic acid chain (CAS 1638709‑80‑4) or unsubstituted parent
Substitution may shift lipophilicity, H‑bond donor count, and side‑chain flexibility — verify for target engagement studies.

3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid – Quantitative Differentiation Evidence


Lipophilicity vs. Unsubstituted Parent Hydantoin

The target compound exhibits a computed XLogP3‑AA of 0.3, which is 1.5 log units higher than that of the unsubstituted 3‑(2,5‑dioxoimidazolidin‑4‑yl)propanoic acid (CAS 5624‑26‑0; XLogP3‑AA = −1.2) [1][2]. This increase reflects the lipophilic contribution of the benzodioxol‑5‑ylmethyl moiety and indicates substantially greater membrane permeability potential.

Lipophilicity
Head-to-head
+1.5 ΔXLogP3
Indicates substantially higher lipophilicity; may affect permeability.
Computed value; experimental confirmation needed.
Lipophilicity Drug-likeness ADME profiling

XLogP3-AA and Rotatable Bonds vs. Acetic Acid Analog

Relative to the closest structural neighbor [1‑(1,3‑benzodioxol‑5‑ylmethyl)‑2,5‑dioxoimidazolidin‑4‑yl]acetic acid (CAS 1638709‑80‑4), the target propanoic acid analog has a slightly higher computed XLogP3‑AA (0.3 vs 0.0) and one additional rotatable bond (5 vs 4) [1][2]. These differences arise from the extra methylene unit in the side chain, which extends the terminal carboxylate further from the hydantoin core.

Side-chain length
Head-to-head
+0.3 ΔXLogP3, +1 rotatable bond
Additional methylene may alter binding entropy and carboxylate positioning.
May influence inhibitor fit for MMP‑12/ADAMTS‑5.
Physicochemical profiling Conformational flexibility Structure‑activity relationships

Hydrogen-Bond Donor Count vs. Unsubstituted Parent

N1‑Substitution with the benzodioxol‑5‑ylmethyl group reduces the hydrogen‑bond donor count from 3 (in 3‑(2,5‑dioxoimidazolidin‑4‑yl)propanoic acid, CAS 5624‑26‑0) to 2 in the target compound, while the acceptor count remains at 6 [1][2]. Eliminating one donor site can reduce the compound's desolvation penalty and modify its crystal‑packing behavior.

H‑bond donors
Head-to-head
−1 HBD count
Reduced donor count may improve cell permeability.
Relevant for cell‑based assay performance.
Hydrogen‑bond donor/acceptor profile Permeability Crystal engineering

Class-Level Enzyme Inhibition in MMP and ADAMTS-5 Assays

Hydantoin‑based compounds with N1‑substitution have been disclosed as potent inhibitors of matrix metalloproteinase‑12 (MMP‑12, IC₅₀ values in the 0.1–1000 nM range) and ADAMTS‑5 (aggrecanase‑2) [1][2]. In particular, 3‑[1‑(4‑fluorophenyl)‑2,5‑dioxoimidazolidin‑4‑yl]propanoic acid and its amide derivatives show IC₅₀ values of 45 nM (parent acid) and 12 nM (amide) against ADAMTS‑5 [2]. While direct data for 3‑[1‑(1,3‑benzodioxol‑5‑ylmethyl)‑2,5‑dioxoimidazolidin‑4‑yl]propanoic acid are not yet reported in peer‑reviewed literature, the benzodioxole pharmacophore is known to contribute to enzyme inhibition through both lipophilic and hydrogen‑bonding interactions, suggesting potential for activity in this target class [3].

Enzyme inhibition
Class-level
Analog IC50 12–45 nM (ADAMTS‑5)
Class-level evidence supports screening fit for MMP/ADAMTS targets.
Direct activity data for this compound not yet reported.
Metalloproteinase inhibition Osteoarthritis Drug discovery

3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid – Application Scenarios


MMP-12 and ADAMTS-5 Lead Optimization

In SAR campaigns focused on hydantoin‑based metalloproteinase inhibitors, the target compound occupies a distinct position in the property space defined by an XLogP3‑AA of 0.3, a propanoic acid side chain, and a benzodioxole N‑substituent [1]. This places it between the excessively hydrophilic unsubstituted parent (XLogP3‑AA = −1.2) and more lipophilic fully aromatic N‑substituents, potentially offering a favorable balance of solubility and target engagement for osteoarthritis or COPD models.

Chiral Resolution and Enantioselectivity Studies

The (S)‑enantiomer of the target compound (CAS 956988‑84‑4) is commercially catalogued . Since 2,5‑dioxoimidazolidine‑based P2X₇ receptor antagonists derived from the KN62 scaffold exhibit enantiomer‑dependent potency (e.g., (−)-21w IC₅₀ = 54 nM vs. the less potent (+)‑isomer) [2], procurement of the racemate (CAS 1214144‑69‑0) alongside the single enantiomer enables direct head‑to‑head evaluation of stereochemistry‑driven activity differences.

Computational Docking and Molecular Dynamics Studies

With 5 rotatable bonds and a propanoic acid arm that extends the terminal carboxylate two carbon atoms from the hydantoin C4 position, the target compound provides greater conformational sampling than the acetic acid analog (4 rotatable bonds) [1]. This feature makes it a useful probe for in silico studies assessing the energetic penalties of different side‑chain lengths in binding‑site geometries of targets such as SOAT‑1 or MMP‑12, where carboxylate‑to‑zinc or carboxylate‑to‑arginine interactions are critical [3].

Antioxidant or AChE-Focused Screening

The 1,3‑benzodioxole moiety is a validated pharmacophore for acetylcholinesterase inhibition (as exemplified by patent US 9,346,818 B2) and radical‑scavenging activity in DPPH assays [2][4]. The target compound uniquely marries this moiety to the hydantoin‑propanoic acid scaffold, creating a dual‑pharmacophore architecture that can be evaluated in phenotypic screens for neurodegeneration or oxidative stress, directly comparing with analogs that lack either the benzodioxole or the hydantoin core.

Application
Selection Property
Validation Focus
Metalloproteinase inhibitor SAR
Intermediate lipophilicity and propanoic acid side chain
Target engagement in ADAMTS‑5 or MMP‑12 models
Chiral resolution and stereochemistry profiling
Racemate and single enantiomer availability
Stereochemistry‑dependent activity comparison
In silico docking and MD simulation
Conformational flexibility (5 rotatable bonds)
Binding‑site geometry and energy profile
Acetylcholinesterase and antioxidant screening
Dual benzodioxole‑hydantoin pharmacophore architecture
AChE inhibition and radical‑scavenging endpoints
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